(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine
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Overview
Description
(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:
Oxidative Esterification: This method involves the oxidative esterification of ethylene glycol in methanol to produce methyl glycolate, which can be further modified to introduce the desired functional groups.
Sol-Gel Synthesis: This technique is used to prepare dual-function materials by varying the support synthesis method and Ru load.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the transfer of electrons, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reagents to yield reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to study biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in palladium-catalyzed cross-coupling reactions.
Ethyl acetoacetate: Widely used as a chemical intermediate in various reactions.
Uniqueness
(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83986-16-7 |
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Molecular Formula |
C24H27NO6S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine |
InChI |
InChI=1S/C20H23NO2S.C4H4O4/c1-21-11-9-14(10-12-21)20-16-13-15(22-2)7-8-18(16)24-19-6-4-3-5-17(19)23-20;5-3(6)1-2-4(7)8/h3-8,13-14,20H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MDGKMPNTGATIBS-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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